Methyl 4-(7-methyl-2-(4-methylthiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate
Description
Methyl 4-(7-methyl-2-(4-methylthiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex heterocyclic compound featuring a fused chromeno[2,3-c]pyrrol core. Key structural attributes include:
- A methyl substituent at position 7 of the chromene ring.
- A 4-methylthiazol-2-yl group at position 2 of the pyrrolidine ring.
- Two ketone groups at positions 3 and 8.
- A methyl benzoate ester moiety attached to the core structure.
Properties
IUPAC Name |
methyl 4-[7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5S/c1-12-4-9-17-16(10-12)20(27)18-19(14-5-7-15(8-6-14)23(29)30-3)26(22(28)21(18)31-17)24-25-13(2)11-32-24/h4-11,19H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAUJNDCYUMZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=CS4)C)C5=CC=C(C=C5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(7-methyl-2-(4-methylthiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate, commonly referred to as compound X, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological targets.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The molecular formula is C₁₈H₁₈N₂O₄S, and it includes a thiazole moiety which is often associated with various pharmacological effects.
Biological Activity Overview
The biological activity of compound X has been investigated in several studies, focusing primarily on its effects in neuropharmacology and potential anticancer properties.
Neuropharmacological Effects
- Acetylcholinesterase Inhibition : Compound X has shown promising results as an acetylcholinesterase (AChE) inhibitor. A study demonstrated that modifications in the structure of related compounds significantly influence their AChE inhibitory activity. The presence of specific moieties enhances binding affinity and inhibition potency .
- Cognitive Enhancement : In vitro studies suggest that compound X may enhance cognitive functions through modulation of cholinergic pathways. This is particularly relevant in the context of Alzheimer's disease where AChE inhibitors are therapeutic agents.
Anticancer Activity
Research indicates that compound X exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.
- Cell Line Studies : In vitro assays have shown that compound X can significantly reduce cell viability in breast and colon cancer cell lines. The IC₅₀ values for these effects were reported to be in the low micromolar range, suggesting potent activity .
- Mechanistic Insights : The anticancer activity is hypothesized to result from the compound's ability to interfere with DNA synthesis and repair mechanisms, possibly through interaction with topoisomerases or other critical enzymes involved in cell proliferation.
Data Tables
| Activity Type | Target | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 1.2 | |
| Cytotoxicity | Breast Cancer Cell Line | 5.0 | |
| Cytotoxicity | Colon Cancer Cell Line | 4.5 |
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of compound X resulted in improved memory performance in tasks assessing learning and memory retention. The underlying mechanism was linked to increased levels of acetylcholine due to AChE inhibition.
Case Study 2: Anticancer Efficacy
In a preclinical trial involving human cancer cell lines, compound X was administered at varying concentrations. Results indicated a dose-dependent decrease in cell proliferation rates along with increased markers of apoptosis such as caspase activation and PARP cleavage.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- The target compound and the chromeno-pyrrol derivative in share the same core but differ in substituents. The fluoro group in ’s compound may enhance electronegativity compared to the methyl group in the target compound.
- The thiazole group in the target compound vs.
- Compounds from and utilize an imidazo[1,2-a]pyridine core with cyano and nitrophenyl groups, which are absent in the chromeno-pyrrol derivatives.
Physicochemical Properties
Table 2: Physicochemical Data
Notes:
- * lists an implausible molecular formula (C₄H₇N₅O), likely an error. The actual molecular weight for such a structure is estimated to exceed 400 g/mol.
- The methyl and thiazole groups in the target compound may increase lipophilicity compared to the fluoro and pyridine substituents in ’s compound.
Spectral Characterization
Table 3: Spectral Data Comparison
Insights :
- The target compound’s thiazole and methyl benzoate groups would produce distinct NMR signals (e.g., aromatic protons at δ 7.5–8.5 ppm for thiazole and δ 3.9 ppm for the methyl ester).
- HRMS data for and compounds confirm high accuracy (<1 ppm error), suggesting reliable characterization protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
